Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative. Dihydropyridines are a class of compounds widely known for their use in medicinal chemistry, particularly as calcium channel blockers. This specific compound features a bromophenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component reaction that combines ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde (in this case, 4-bromobenzaldehyde) in an ethanol medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: As a calcium channel blocker, it is studied for its potential use in treating hypertension and cardiovascular diseases.
Biological Studies: Its interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s properties are investigated for potential use as an anti-corrosion agent and in other industrial applications.
Mechanism of Action
The compound exerts its effects primarily by interacting with calcium channels in biological systems. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a reduction in blood pressure. The bromophenyl group may enhance its binding affinity and specificity for the calcium channels .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Isradipine: Known for its use in treating high blood pressure.
Uniqueness
3,5-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and specificity compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C25H26BrNO4 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26BrNO4/c1-5-30-24(28)21-16(3)27(20-10-8-7-9-11-20)17(4)22(25(29)31-6-2)23(21)18-12-14-19(26)15-13-18/h7-15,23H,5-6H2,1-4H3 |
InChI Key |
LXIVIASIJDPKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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